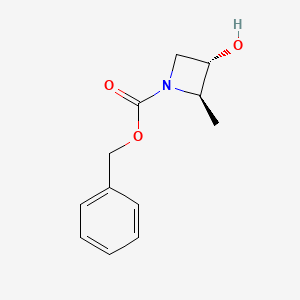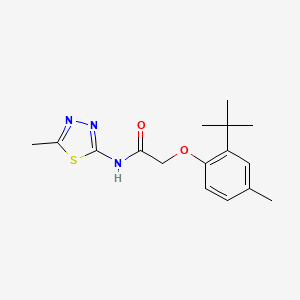
2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Persistence and Effects of Phenolic Compounds
Phenolic compounds, including parabens and synthetic phenolic antioxidants (SPAs), have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, due to their widespread use in consumer products, are considered emerging contaminants. Studies indicate that despite wastewater treatments effectively reducing their concentrations, they persist at low levels in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction into the environment through consumption of products containing these compounds. Furthermore, chlorinated by-products of parabens, more stable and possibly more toxic than their parent compounds, have been detected, highlighting the need for further studies on their environmental impact and toxicity (Haman et al., 2015).
Bioactivities and Environmental Impact of Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), such as BHT (butylated hydroxytoluene) and DBP (dibutyl phthalate), are utilized in various industries to prevent oxidation and extend product shelf life. Their widespread use has led to environmental detection in indoor dust, air particulates, and water bodies. SPAs and their transformation products have been identified in human tissues, raising concerns about human exposure and associated toxicities. Some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, and potential carcinogenicity. The presence of transformation products, often more toxic than the parent compound, underscores the urgent need for novel SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).
Acetamide Derivatives and Their Biological Effects
Acetamide and its derivatives, including formamide and N,N-dimethylacetamide, continue to be of commercial and scientific interest due to their varied biological effects. These chemicals, depending on their structure and substituents, exhibit diverse biological responses, including toxicological effects. The environmental toxicology of these materials has expanded significantly, revealing a complex interaction with biological systems and necessitating further research to understand their impacts fully (Kennedy, 2001).
Propriétés
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-10-6-7-13(12(8-10)16(3,4)5)21-9-14(20)17-15-19-18-11(2)22-15/h6-8H,9H2,1-5H3,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXGOJUDFBBLBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)
![4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2390831.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2390833.png)
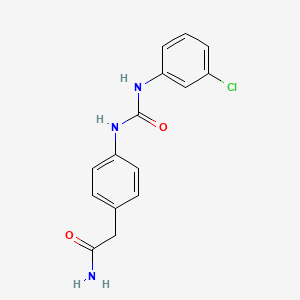
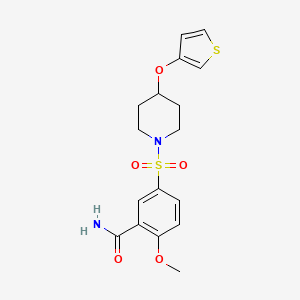
![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)

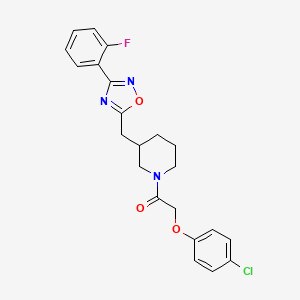
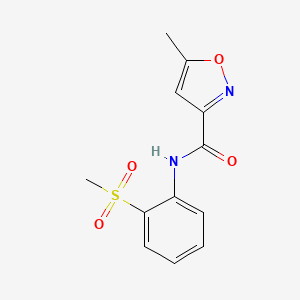
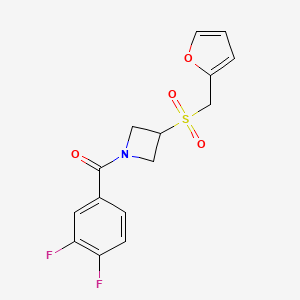
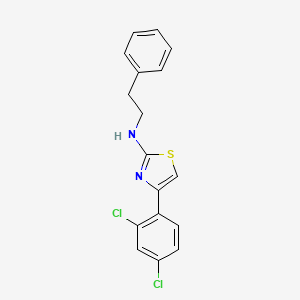
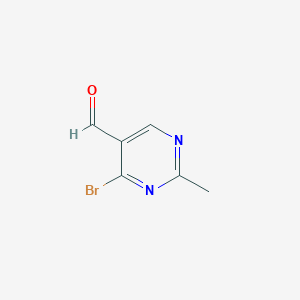
![Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate](/img/structure/B2390852.png)
